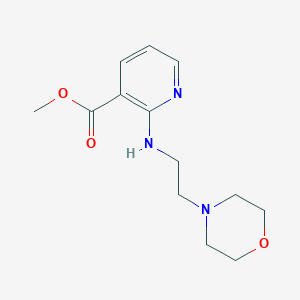
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate, also known as Mocetinostat, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have gained significant attention in the field of cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
作用机制
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in regulating gene expression, and their acetylation status is tightly controlled by the balance between histone acetyltransferases (HATs) and HDACs. HDAC inhibitors like Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate disrupt this balance by blocking the activity of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects:
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical studies. However, it has some limitations in lab experiments, including its low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. It also has a short half-life, which requires frequent dosing and can lead to inconsistent results.
未来方向
There are several potential future directions for the development of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate. One direction is the combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another direction is the development of prodrugs or formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action and identify biomarkers that can predict the response to Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
合成方法
The synthesis of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-(2-morpholin-4-ylethyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-morpholin-4-ylethyl)pyridine-3-carboxylate. Finally, the ester group is replaced with a methyl group using methanol and sodium methoxide to obtain Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
科学研究应用
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has shown promising results in preclinical studies and is currently being tested in clinical trials. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce tumor cell death by inhibiting HDAC activity, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
属性
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-13(17)11-3-2-4-14-12(11)15-5-6-16-7-9-19-10-8-16/h2-4H,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKGZJXJIEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

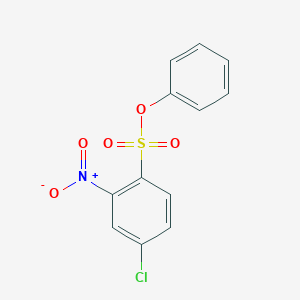
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
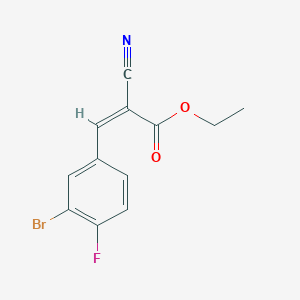

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
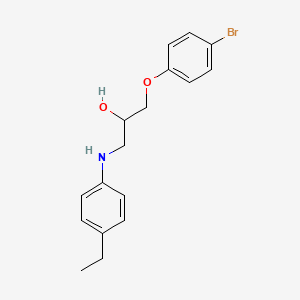
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
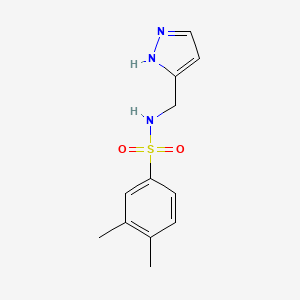

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
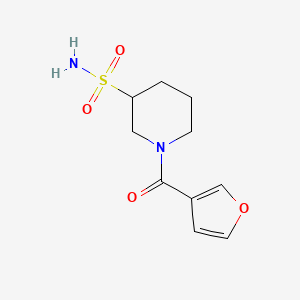
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)